molecular formula C11H14N2O3S B3168167 {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926263-87-8

{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid

Cat. No. B3168167
CAS RN: 926263-87-8
M. Wt: 254.31 g/mol
InChI Key: GVTCISMDAJVULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid, also known as CPTA, is a chemical compound that has been extensively studied in the scientific community due to its various applications. CPTA is a five-membered ring compound with a carboxylic acid group attached to the nitrogen atom. It is a colorless solid with a melting point of 113-114°C. CPTA is soluble in water and organic solvents, making it an ideal compound for use in various laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Mimicry

2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-yl acetic acid and related compounds have been utilized in the chemical synthesis of constrained heterocyclic γ-amino acids, which are valuable in mimicking secondary protein structures like helices and β-sheets. These compounds, built around a thiazole ring, offer a versatile chemical route for introducing a wide variety of lateral chains, thus enabling the design of molecular structures that can mimic the 3D arrangements of natural amino acids in proteins (Mathieu et al., 2015).

Antidiabetic Potential

In the realm of medicinal chemistry, derivatives of thiazol-4-yl acetic acid have shown promise as anti-diabetic agents. A series of bi-heterocyclic compounds synthesized from these derivatives have demonstrated significant in vitro inhibition against the α-glucosidase enzyme, suggesting their potential utility in the management of diabetes. Furthermore, these compounds have been evaluated for their cytotoxic behavior, indicating their safety and efficacy as pharmacological agents (Abbasi et al., 2020).

Antimicrobial Activity

The antimicrobial properties of thiazol-4-yl acetic acid derivatives have also been investigated, revealing their potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, showing a range of activities that suggest their applicability in developing new antimicrobial agents. This research opens avenues for the use of thiazol derivatives in combating microbial resistance and developing novel therapeutic strategies (Shirai et al., 2013).

Enzyme Inhibition for Disease Management

The enzyme inhibition properties of thiazol-4-yl acetic acid derivatives have been explored in the context of disease management. For instance, novel bi-heterocycles synthesized from these derivatives have been tested for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes treatment. The in vitro and in silico studies suggest that these compounds can effectively modulate enzyme activity, offering a basis for developing new therapeutic agents (Babar et al., 2017).

properties

IUPAC Name

2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9(15)5-8-6-17-11(12-8)13-10(16)7-3-1-2-4-7/h6-7H,1-5H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTCISMDAJVULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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